molecular formula C17H22N4OS B14988612 5-{[3-(diethylamino)propyl]amino}-2-[(E)-2-(thiophen-2-yl)ethenyl]-1,3-oxazole-4-carbonitrile

5-{[3-(diethylamino)propyl]amino}-2-[(E)-2-(thiophen-2-yl)ethenyl]-1,3-oxazole-4-carbonitrile

Cat. No.: B14988612
M. Wt: 330.4 g/mol
InChI Key: HRGCTZNOIXILLR-CMDGGOBGSA-N
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Description

5-{[3-(DIETHYLAMINO)PROPYL]AMINO}-2-[(1E)-2-(THIOPHEN-2-YL)ETHENYL]-1,3-OXAZOLE-4-CARBONITRILE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure combining an oxazole ring, a thiophene group, and a diethylamino propylamine moiety, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[3-(DIETHYLAMINO)PROPYL]AMINO}-2-[(1E)-2-(THIOPHEN-2-YL)ETHENYL]-1,3-OXAZOLE-4-CARBONITRILE typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the oxazole ring: This can be achieved through cyclization reactions involving appropriate starting materials such as amino alcohols and carboxylic acids.

    Introduction of the thiophene group: This step often involves a Heck reaction or similar coupling reactions to attach the thiophene moiety to the oxazole ring.

    Attachment of the diethylamino propylamine group: This is usually done through nucleophilic substitution reactions, where the diethylamino propylamine is introduced to the oxazole-thiophene intermediate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

5-{[3-(DIETHYLAMINO)PROPYL]AMINO}-2-[(1E)-2-(THIOPHEN-2-YL)ETHENYL]-1,3-OXAZOLE-4-CARBONITRILE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the diethylamino propylamine and thiophene moieties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 5-{[3-(DIETHYLAMINO)PROPYL]AMINO}-2-[(1E)-2-(THIOPHEN-2-YL)ETHENYL]-1,3-OXAZOLE-4-CARBONITRILE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-(DIETHYLAMINO)PROPYLAMINE: A related compound with similar structural features but lacking the oxazole and thiophene groups.

    N-(3-DIMETHYLAMINOPROPYL)METHACRYLAMIDE: Another compound with a similar diethylamino propylamine moiety but different functional groups.

Uniqueness

5-{[3-(DIETHYLAMINO)PROPYL]AMINO}-2-[(1E)-2-(THIOPHEN-2-YL)ETHENYL]-1,3-OXAZOLE-4-CARBONITRILE is unique due to its combination of an oxazole ring, thiophene group, and diethylamino propylamine moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C17H22N4OS

Molecular Weight

330.4 g/mol

IUPAC Name

5-[3-(diethylamino)propylamino]-2-[(E)-2-thiophen-2-ylethenyl]-1,3-oxazole-4-carbonitrile

InChI

InChI=1S/C17H22N4OS/c1-3-21(4-2)11-6-10-19-17-15(13-18)20-16(22-17)9-8-14-7-5-12-23-14/h5,7-9,12,19H,3-4,6,10-11H2,1-2H3/b9-8+

InChI Key

HRGCTZNOIXILLR-CMDGGOBGSA-N

Isomeric SMILES

CCN(CC)CCCNC1=C(N=C(O1)/C=C/C2=CC=CS2)C#N

Canonical SMILES

CCN(CC)CCCNC1=C(N=C(O1)C=CC2=CC=CS2)C#N

Origin of Product

United States

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